molecular formula C22H27NO5 B2427660 ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 625367-01-3

ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B2427660
CAS RN: 625367-01-3
M. Wt: 385.46
InChI Key: FMADZWLYLGJEBY-UHFFFAOYSA-N
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Description

The compound “ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate” is a chemical compound with the molecular formula C22H26N2O3 . It has an average mass of 366.453 Da and a monoisotopic mass of 366.194336 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 366.45344 . Other properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Atom Economical Synthesis

Ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is involved in the efficient, atom economical synthesis of densely functionalized 4H-chromene derivatives. These derivatives are obtained through a one-pot, three-component reaction involving Michael addition and cyclization reactions. This method is known for its high yield and atom economy, making it significant in medicinal chemistry (Boominathan et al., 2011).

Anticancer Properties

The compound demonstrates potential in mitigating drug resistance in cancer cells. It has been shown to synergize with various cancer therapies, particularly in leukemia cells. Its structure-activity relationship (SAR) studies have led to the development of analogs with significant cytotoxicity against a range of hematologic and solid tumor cells, particularly those exhibiting drug resistance (Das et al., 2009).

Synthesis of 4H,6H-Chromeno[2,3-d][1,3]oxazin-4-ones

This compound is crucial in the synthesis of 4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones, a process involving acid-catalyzed acylation. The method is significant for its selectivity and efficiency, and is valuable in organic synthesis and pharmaceutical chemistry (Litvinov & Shestopalov, 2009; 2010).

Reactivity with N-Nucleophiles

The compound shows distinctive reactivity patterns when reacted with primary amines, leading to various organic transformations. These reactions are significant in exploring new synthetic pathways and understanding reaction mechanisms in organic chemistry (Shcherbakov et al., 2013).

Green Synthesis Techniques

It is also used in environmentally friendly synthesis methods. For example, a green multicomponent tandem synthesis approach uses this compound to synthesize 4H-chromenes and 4H-pyrans, highlighting an eco-friendly approach to synthesizing these compounds (Kiyani & Ghorbani, 2014).

Antimicrobial Activity

The compound and its derivatives have been studied for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance (Radwan et al., 2020; Ghashang et al., 2013).

properties

IUPAC Name

ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-3-5-13-27-16-11-7-6-9-14(16)18-19-15(24)10-8-12-17(19)28-21(23)20(18)22(25)26-4-2/h6-7,9,11,18H,3-5,8,10,12-13,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMADZWLYLGJEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

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